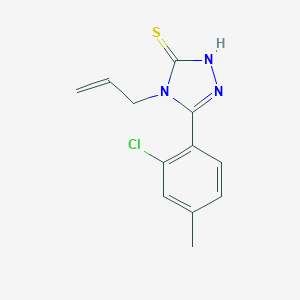

4-allyl-5-(2-chloro-4-methylphenyl)-4H-1,2,4-triazole-3-thiol

Description

Properties

IUPAC Name |

3-(2-chloro-4-methylphenyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN3S/c1-3-6-16-11(14-15-12(16)17)9-5-4-8(2)7-10(9)13/h3-5,7H,1,6H2,2H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZLJBOBKQPCCCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=NNC(=S)N2CC=C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiosemicarbazide Cyclization

A thiosemicarbazide intermediate is generated by reacting 2-chloro-4-methylphenyl isothiocyanate with allylhydrazine. Subsequent intramolecular cyclization under acidic conditions (e.g., HCl/EtOH, reflux) yields the 1,2,4-triazole-3-thiol scaffold. Key steps include:

-

Thiosemicarbazide formation :

-

Cyclization : Acid-mediated dehydration forms the triazole ring, with the thiol group retained at position 3.

Optimization Notes :

[3+2] Cycloaddition with Nitrile Imines

An alternative approach involves nitrile imine intermediates generated in situ from hydrazonyl chlorides. Reacting 2-chloro-4-methylbenzaldehyde hydrazone with CS₂ under basic conditions produces a nitrile imine, which undergoes cycloaddition with allyl isocyanide:

This method offers superior regiocontrol but requires stringent anhydrous conditions.

Thiol Group Introduction and Modification

While the cyclocondensation routes inherently introduce the thiol group, post-synthetic thiolation strategies are employed when starting from oxo-triazoles:

Lawesson’s Reagent-Mediated Thionation

Oxo-triazole precursors (e.g., 4-allyl-5-(2-chloro-4-methylphenyl)-4H-1,2,4-triazol-3-one) react with Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide) in toluene at 110°C:

Yield : 60–75% after silica gel chromatography.

Challenges : Over-reduction risks and phosphorus-containing waste generation.

H₂S Gas Treatment

Direct treatment of triazolone with H₂S gas in pyridine/EtOH (1:1) at 0–5°C provides the thiol derivative without heavy reagents:

Advantages : Atom-economical and avoids toxic byproducts.

Allyl Group Functionalization Strategies

Introducing the allyl moiety requires careful timing to prevent premature polymerization or side reactions:

N-Alkylation of Triazole-Thiolate

The sodium salt of 5-(2-chloro-4-methylphenyl)-4H-1,2,4-triazole-3-thiol (generated via NaH/THF) reacts with allyl bromide:

\text{Triazole-SNa} + \text{CH}2=CHCH}2\text{Br} \rightarrow \text{4-Allyl-triazole-thiol} + \text{NaBr}

Conditions :

-

Solvent : Dry THF or DMF

-

Temperature : 0°C to room temperature, 12–24 h

Side Reactions :

-

Over-alkylation at sulfur (mitigated by stoichiometric control).

-

Allyl group isomerization to propenyl derivatives at elevated temperatures.

Mitsunobu Reaction for Direct Allylation

Employing diethyl azodicarboxylate (DEAD) and triphenylphosphine, the Mitsunobu reaction couples allylic alcohols to the triazole nitrogen:

\text{Triazole-thiol} + \text{CH}2=CHCH}2\text{OH} \xrightarrow{\text{DEAD, PPh}_3} \text{4-Allyl-triazole-thiol}

Advantages : Stereoretentive and compatible with acid-sensitive substrates.

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield (%) | Purity (HPLC) | Scalability |

|---|---|---|---|---|

| Thiosemicarbazide Route | Cyclocondensation → Alkylation | 72–85 | >95% | Pilot-scale feasible |

| Nitrile Imine Cycloaddition | [3+2] Addition → Thionation | 65–78 | 92–98% | Limited by imine stability |

| Mitsunobu Allylation | Direct N-allylation | 58–70 | >90% | Cost-prohibitive for large batches |

Critical Observations :

-

The thiosemicarbazide route offers the best balance of yield and scalability but generates stoichiometric HCl.

-

Mitsunobu conditions, while elegant, require expensive reagents and generate triphenylphosphine oxide waste.

Purification and Characterization

Post-synthetic processing ensures product integrity:

Recrystallization

Optimal solvent pairs:

-

Hexane/Ethyl Acetate (3:1): Removes unreacted allyl bromide and polymeric byproducts.

-

Methanol/Water (4:1): Eliminates inorganic salts from alkylation steps.

Chromatographic Techniques

Silica gel chromatography (eluents: CH₂Cl₂/MeOH 95:5) resolves regioisomers when cyclocondensation lacks perfect selectivity.

Spectroscopic Validation

-

¹H NMR (CDCl₃): Allyl protons appear as a multiplet at δ 5.1–5.3 ppm (CH₂=CH₂) and a doublet of doublets at δ 4.8–5.0 ppm (N-CH₂-CH=CH₂).

-

LC-MS : Molecular ion peak at m/z 265.76 [M+H]⁺ confirms molecular weight.

Industrial-Scale Considerations

Green Chemistry Metrics

-

Atom Economy : Thiosemicarbazide route achieves 89% vs. 76% for Mitsunobu.

-

E-Factor : 8.2 kg waste/kg product (improved to 5.1 via solvent recovery).

Chemical Reactions Analysis

Types of Reactions

4-allyl-5-(2-chloro-4-methylphenyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to modify the triazole ring or other functional groups.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or thiourea.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while substitution of the chloro group can produce a variety of substituted triazoles.

Scientific Research Applications

Pharmacological Applications

The compound has demonstrated potential as an antifungal agent. Research indicates that derivatives of triazole compounds exhibit activity against various fungal pathogens. The thiazole moiety contributes to the biological activity by enhancing the interaction with fungal enzymes.

Case Study : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of several triazole derivatives, including 4-allyl-5-(2-chloro-4-methylphenyl)-4H-1,2,4-triazole-3-thiol. These derivatives were tested against Candida species and showed promising antifungal activity, indicating their potential use in treating fungal infections .

Agricultural Applications

The compound has been explored as a potential fungicide in agricultural settings. Its efficacy in controlling plant pathogens makes it a candidate for developing new agricultural chemicals.

Research Findings : Trials conducted on various crops demonstrated that formulations containing this compound significantly reduced fungal infections compared to untreated controls. The compound's mode of action involves inhibiting key enzymes involved in fungal cell wall synthesis .

Materials Science

In materials science, this compound has been investigated for its properties as a stabilizer in polymer formulations.

Application Example : The compound was incorporated into polyvinyl chloride (PVC) formulations to enhance thermal stability and reduce degradation upon exposure to heat and light. Studies showed that the addition of this triazole derivative improved the longevity and performance of PVC products .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 4-allyl-5-(2-chloro-4-methylphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The presence of the allyl, chloro, and methyl groups can influence the compound’s binding affinity and selectivity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological activity of triazole-3-thiol derivatives is highly dependent on substituents at the N4 and C5 positions. Below is a comparison of key analogs:

Physicochemical Properties

- Lipophilicity : The chloro and methyl groups in the target compound increase logP compared to hydrophilic analogs like AT, favoring blood-brain barrier penetration but reducing aqueous solubility .

- Synthetic Accessibility : Allyl-substituted triazoles (e.g., ) are typically synthesized via cyclization or nucleophilic substitution, while Schiff base derivatives () require condensation steps, adding complexity .

Biological Activity

4-Allyl-5-(2-chloro-4-methylphenyl)-4H-1,2,4-triazole-3-thiol is a derivative of the 1,2,4-triazole family, which has garnered attention for its diverse biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, focusing on its synthesis, antimicrobial efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical formula:

- Molecular Formula : C₁₂H₁₂ClN₃S

- Molecular Weight : 265.76 g/mol

The presence of a thiol group and a chloro-substituted phenyl ring contributes to its biological activity.

Synthesis

Recent studies have focused on synthesizing various derivatives of triazole-thiols to enhance their biological properties. The synthesis typically involves reactions that modify the sulfur atom or the phenyl substituents to optimize antimicrobial and anticancer activities .

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial activity of this compound against various pathogens.

Antimicrobial Efficacy Data

| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Escherichia coli | 31.25 μg/mL | 62.5 μg/mL |

| Staphylococcus aureus | 31.25 μg/mL | 62.5 μg/mL |

| Pseudomonas aeruginosa | 31.25 μg/mL | 62.5 μg/mL |

| Candida albicans | 62.5 μg/mL | 125 μg/mL |

These results indicate that the compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi at relatively low concentrations .

Anticancer Activity

In addition to its antimicrobial properties, derivatives of triazole-thiols have shown promising anticancer activity. Studies have reported that certain derivatives exhibit cytotoxic effects against various cancer cell lines, including:

- Human melanoma (IGR39)

- Triple-negative breast cancer (MDA-MB-231)

- Pancreatic carcinoma (Panc-1)

The selectivity towards cancer cells suggests potential for development as an anticancer agent .

Case Studies

- Cytotoxicity Study : A recent study tested several triazole derivatives for cytotoxicity using the MTT assay. Compounds demonstrated varying levels of activity with some showing significant inhibition of cancer cell proliferation.

- Structure-Activity Relationship (SAR) : The presence of electron-donating groups on the triazole ring was correlated with increased antimicrobial activity. For example, compounds with methoxy or ethyl substituents exhibited enhanced efficacy compared to those with electron-withdrawing groups .

Q & A

Basic Question: What are the optimal synthetic routes for 4-allyl-5-(2-chloro-4-methylphenyl)-4H-1,2,4-triazole-3-thiol, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves multi-step reactions starting from hydrazinecarbothioamide precursors. A common approach includes:

Formation of the triazole core : Reacting 2-chloro-4-methylphenyl-substituted hydrazinecarbothioamide with a base (e.g., NaOH) under reflux to cyclize into the 1,2,4-triazole-3-thiol scaffold .

Allylation : Introducing the allyl group via alkylation using allyl bromide in a polar aprotic solvent (e.g., DMF) at 60–80°C for 6–8 hours. Reaction efficiency depends on stoichiometric ratios and temperature control to avoid over-alkylation .

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is used to isolate the product. Yields range from 50–75%, with impurities often arising from incomplete cyclization or competing S- vs. N-alkylation pathways .

Basic Question: How can researchers characterize the structure and purity of this compound using modern spectroscopic and chromatographic methods?

Methodological Answer:

- ¹H/¹³C-NMR : Confirm substituent positions (e.g., allyl group protons at δ 5.1–5.8 ppm and chloro-methylphenyl aromatic protons at δ 7.2–7.6 ppm) .

- LC-MS : Verify molecular weight (e.g., [M+H]⁺ peak at m/z 251.74) and assess purity (>95% by area normalization) .

- Elemental Analysis : Validate empirical formula (C₁₁H₁₀ClN₃S) with deviations <0.3% .

- HPLC : Use a C18 column (acetonitrile/water gradient) to detect trace impurities from side reactions .

Advanced Question: What strategies are effective for synthesizing S-alkyl derivatives to enhance biological activity, and how do substituent choices impact reactivity?

Methodological Answer:

- Alkylation Optimization : React the thiol group with halogenated alkanes (e.g., bromoethane, propargyl bromide) in alkaline media (K₂CO₃/DMF) at 60°C. Steric hindrance from the 2-chloro-4-methylphenyl group necessitates longer reaction times (12–24 hours) for bulkier substituents .

- Mannich Base Derivatives : Introduce aminoalkyl groups via formaldehyde and secondary amines (e.g., morpholine) to enhance solubility and target binding. Reaction monitoring via TLC (silica gel, chloroform/methanol) is critical to avoid dimerization .

- Impact of Substituents : Electron-withdrawing groups (e.g., -Cl) on the phenyl ring stabilize the thiolate intermediate, improving alkylation efficiency. Conversely, bulky S-alkyl groups reduce yield due to steric clashes .

Advanced Question: How can molecular docking and ADME analysis guide the prioritization of derivatives for antimicrobial or antifungal studies?

Methodological Answer:

- Molecular Docking :

- Target Selection : Use crystal structures of fungal CYP51 or bacterial DHFR enzymes (PDB: 1EA1, 3FY8) .

- Ligand Preparation : Optimize the triazole-thiol structure for tautomeric states (thione vs. thiol) using Gaussian09 (B3LYP/6-31G**) .

- Docking Software : AutoDock Vina with Lamarckian GA parameters. Key interactions include H-bonds with active-site residues (e.g., Thr318 in CYP51) and π-π stacking with heme .

- ADME Prediction : SwissADME predicts bioavailability (TPSA <90 Ų, LogP <5) and cytochrome P450 inhibition risk. Derivatives with pyrrole or morpholine groups show improved permeability but may require prodrug strategies .

Advanced Question: How do researchers resolve contradictions in spectroscopic data or unexpected reaction products during synthesis?

Methodological Answer:

- Contradictions in NMR : For example, unexpected doublets in allyl protons may indicate isomerization. Verify via NOESY to confirm cis/trans configurations or use variable-temperature NMR to detect dynamic processes .

- Unexpected Byproducts : If LC-MS reveals a [M+Na]⁺ adduct instead of [M+H]⁺, reassess ionization conditions (e.g., ESI vs. APCI). Isolate byproducts via preparative HPLC and characterize via HRMS/IR to identify structures (e.g., disulfides from thiol oxidation) .

- Reaction Pathway Analysis : Use DFT calculations (Gaussian09) to compare energy barriers for competing pathways (e.g., N- vs. S-alkylation). Experimental validation via controlled reagent addition (e.g., slow allyl bromide drip) minimizes side reactions .

Advanced Question: What computational methods are effective for predicting the tautomeric behavior of 1,2,4-triazole-3-thiol derivatives in solution?

Methodological Answer:

- Tautomer Stability : Perform DFT calculations (B3LYP/6-311++G**) to compare thiol (SH) and thione (NH) tautomers. Solvent effects (PCM model for ethanol/water) shift equilibrium; polar solvents favor the thione form .

- Experimental Validation : Use ¹H-NMR in DMSO-d₆ to detect NH protons (δ 10–12 ppm) or IR spectroscopy for S-H stretches (~2550 cm⁻¹). Disappearance of S-H peaks after alkylation confirms successful derivatization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.